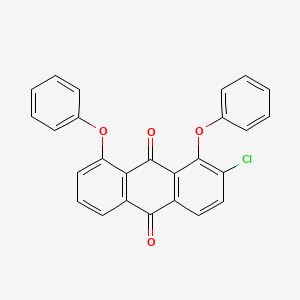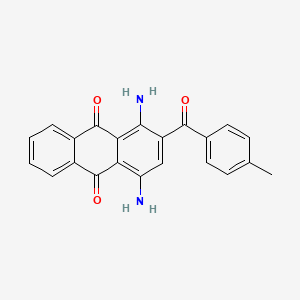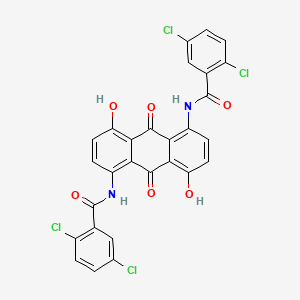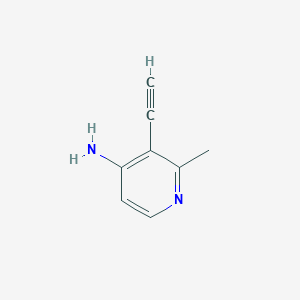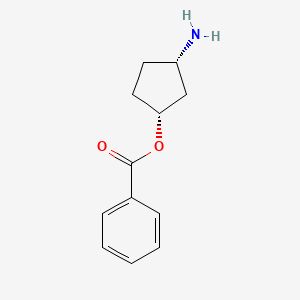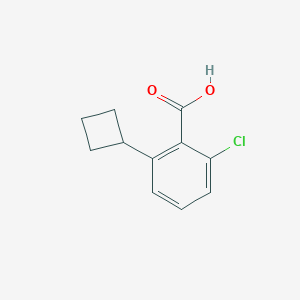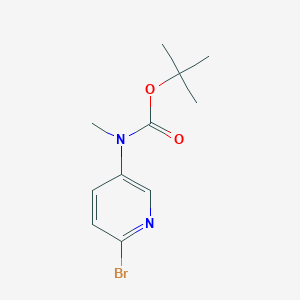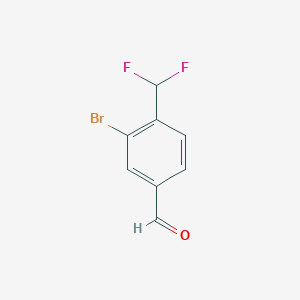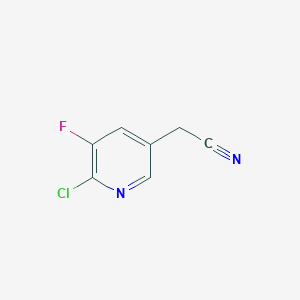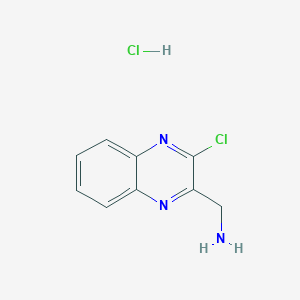
6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound is characterized by the presence of a methoxy group at the 6th position, a methyl group at the 2nd position, and a phenylsulfonyl group at the 1st position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with commercially available indole derivatives.
Methoxylation: Introduction of the methoxy group at the 6th position can be achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.
Methylation: The methyl group at the 2nd position is introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Phenylsulfonylation: The phenylsulfonyl group is introduced at the 1st position through sulfonylation using phenylsulfonyl chloride and a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-2-methyl-1H-indole: Lacks the phenylsulfonyl group, leading to different chemical and biological properties.
2-Methyl-1-(phenylsulfonyl)-1H-indole: Lacks the methoxy group, affecting its reactivity and applications.
6-Methoxy-1-(phenylsulfonyl)-1H-indole: Lacks the methyl group, resulting in different substitution patterns and reactivity.
Uniqueness
6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the methoxy, methyl, and phenylsulfonyl groups allows for diverse chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
582319-12-8 |
|---|---|
Formule moléculaire |
C16H15NO3S |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-6-methoxy-2-methylindole |
InChI |
InChI=1S/C16H15NO3S/c1-12-10-13-8-9-14(20-2)11-16(13)17(12)21(18,19)15-6-4-3-5-7-15/h3-11H,1-2H3 |
Clé InChI |
HPJODQJJLWFDBG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


